molecular formula C7H12O2 B14609051 2,2-Diethyl-2H-1,3-dioxole CAS No. 59953-85-4

2,2-Diethyl-2H-1,3-dioxole

Cat. No.: B14609051
CAS No.: 59953-85-4
M. Wt: 128.17 g/mol
InChI Key: HOMANNWVKGBSBS-UHFFFAOYSA-N
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Description

2,2-Diethyl-2H-1,3-dioxole is a heterocyclic organic compound characterized by a five-membered ring containing two oxygen atoms. It is a derivative of dioxolane, with two ethyl groups attached to the second carbon atom. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2,2-Diethyl-2H-1,3-dioxole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, OsO4, CrO3/Py

    Reduction: LiAlH4, NaBH4

    Substitution: RLi, RMgX

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones, while reduction produces alcohols .

Mechanism of Action

The mechanism of action of 2,2-Diethyl-2H-1,3-dioxole involves its ability to form stable acetal linkages with carbonyl compounds. This stability is due to the electron-donating effects of the ethyl groups and the ring structure, which provides resistance to hydrolysis and oxidation . The compound interacts with molecular targets through its oxygen atoms, facilitating various chemical transformations.

Properties

CAS No.

59953-85-4

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

2,2-diethyl-1,3-dioxole

InChI

InChI=1S/C7H12O2/c1-3-7(4-2)8-5-6-9-7/h5-6H,3-4H2,1-2H3

InChI Key

HOMANNWVKGBSBS-UHFFFAOYSA-N

Canonical SMILES

CCC1(OC=CO1)CC

Origin of Product

United States

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